molecular formula C11H12N2O2 B1296804 2-Cyano-N-(2-phenoxyethyl)acetamide CAS No. 288154-75-6

2-Cyano-N-(2-phenoxyethyl)acetamide

Cat. No.: B1296804
CAS No.: 288154-75-6
M. Wt: 204.22 g/mol
InChI Key: LVYLVSVOBJBWGV-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-phenoxyethyl)acetamide is an organic compound with the molecular formula C11H12N2O2. It is a solid substance that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a cyano group (–CN) and a phenoxyethyl group (–OCH2CH2Ph) attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-phenoxyethyl)acetamide typically involves the reaction of 2-phenoxyethylamine with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Formation of the Intermediate: 2-Phenoxyethylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form an intermediate.

    Cyclization: The intermediate is then cyclized under basic conditions, often using sodium hydroxide or potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-N-(2-phenoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the phenoxyethyl group.

    N-(2-Phenoxyethyl)acetamide: Similar structure but without the cyano group.

Uniqueness

2-Cyano-N-(2-phenoxyethyl)acetamide is unique due to the presence of both the cyano and phenoxyethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

2-cyano-N-(2-phenoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLVSVOBJBWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-75-6
Record name 2-CYANO-N-(2-PHENOXYETHYL)ACETAMIDE
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